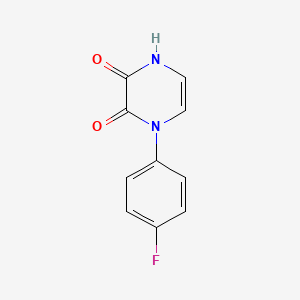
1-(4-Fluorophenyl)-1,4-dihydropyrazine-2,3-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Fluorophenyl)-1,4-dihydropyrazine-2,3-dione, commonly known as FDP, is a chemical compound that has gained significant attention in the field of medicinal chemistry. It is a heterocyclic molecule that contains a pyrazine ring and a fluorophenyl group, making it a potential candidate for various pharmaceutical applications.
Aplicaciones Científicas De Investigación
Synthesis of 1-(4-Fluorophenyl)-1,4-dihydropyrazine-2,3-dione Derivatives
An innovative route for synthesizing N-1 substituted 5-(phenylsulfanyl)-1,4-dihydropyrazine-2,3-diones has been established, starting from 5-chloro-3-(phenylsulfanyl)pyrazin-2(1H)-ones. This method involves the treatment of various 5-chloro-3-(phenylsulfanyl)pyrazin-2(1H)-ones with Na2CO3 in water under microwave irradiation, yielding the respective 5-(phenylsulfanyl)-1,4-dihydropyrazine-2,3-diones through hydrolysis of the thioether bond and subsequent nucleophilic displacement of the chlorine by the in situ generated thiophenol (Sharma et al., 2008).
Chemical Reactions and Properties
Recently, a novel approach has been developed for synthesizing pyrazole-fused quinones through light-induced tetrazole-quinone 1,3-dipole cycloadditions. This study delves into the microscopic mechanism of these light-induced reactions and deactivation pathways, providing crucial insights into the underlying processes and potential for future design of photoinduced reactions (He et al., 2021).
Applications in Drug Design and Medicinal Chemistry
KRAS Activity Inhibition for Cancer Treatment
A novel series of 1,4-dihydropyrido[2,3-b]pyrazine-2,3-dione derivatives have been synthesized and are being studied as covalent inhibitors of KRAS activity. This class of compounds shows promise for treating cancer and other diseases associated with KRAS activity (De, 2022).
Synthesis and Cytotoxic Evaluation in Cancer Research
A series of 3-substituted spiro[(dihydropyrazine-2,5-dione)-6,3'-(2',3'-dihydrothieno[2,3-b]naphtho-4',9'-dione)] derivatives have been synthesized and evaluated for their cytotoxic potency against MCF-7 human breast carcinoma and SW 620 human colon carcinoma cell lines. These compounds have shown considerable cytotoxic activity, comparable to or greater than doxorubicin in certain cases, highlighting their potential in cancer treatment (Gomez-Monterrey et al., 2007).
Material Science and Coordination Chemistry
Synthesis of Novel Nickel(II) Complex
A novel nickel(II) complex [NiL2(H2O)4] (L = 1,4-dihydropyrazine-2,3-dione-5,6-dicarboxylate) has been synthesized using hydro(solvo)thermal techniques. This complex adopts an unusual cis-configuration and is of interest due to its potential optical and/or magnetic properties (Liu et al., 2002).
Propiedades
IUPAC Name |
4-(4-fluorophenyl)-1H-pyrazine-2,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7FN2O2/c11-7-1-3-8(4-2-7)13-6-5-12-9(14)10(13)15/h1-6H,(H,12,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBHOZEGYWSJTPI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N2C=CNC(=O)C2=O)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-((1R,5S)-3-(1H-imidazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-4-phenylbutane-1,4-dione](/img/structure/B2455371.png)
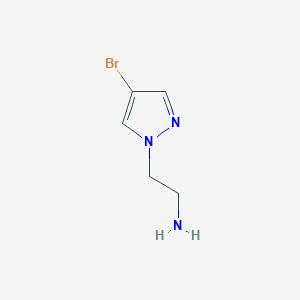
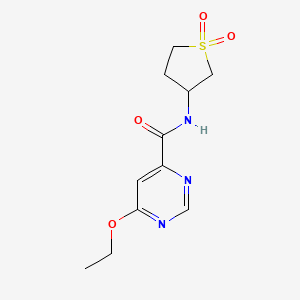
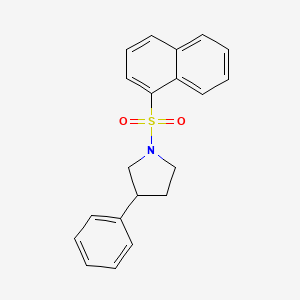
![(Z)-4-benzoyl-N-(3-(2-ethoxyethyl)-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2455375.png)

![1-[1-(propan-2-yl)-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-4-yl]prop-2-en-1-one](/img/structure/B2455378.png)
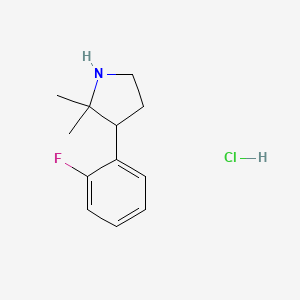
![1-(1-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)-3-(5-methylthiazol-2-yl)urea](/img/structure/B2455381.png)
![3-[2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl]-1H-thieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B2455382.png)
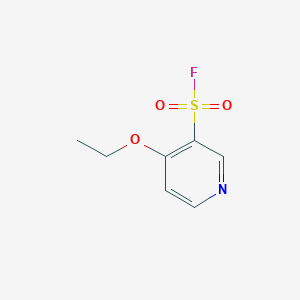
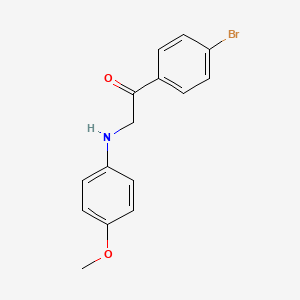
![N-[4-([1,2,4]triazolo[4,3-a]quinoxalin-4-yloxy)phenyl]-2-(trifluoromethyl)benzamide](/img/structure/B2455389.png)